1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-c]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with a methyl group attached to the nitrogen atom of the pyrazole ring and an amine group at the 3-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1-methyl-1H-pyrazol-3-amine with appropriate halogenated pyridines under high-temperature conditions.
Transition Metal-Catalyzed Methods: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazolo[3,4-c]pyridine core through cross-coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.
Industrial Production Methods:
Batch Production: Large-scale synthesis often involves batch processes where reactants are mixed in a reactor, heated, and maintained under controlled conditions to ensure consistent product quality.
Continuous Flow Synthesis: Continuous flow reactors can be used to streamline the production process, allowing for better control over reaction parameters and improved scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as N-oxide or sulfoxide derivatives.
Reduction: Reduction reactions can convert the amine group to an amine derivative, such as an amide or hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution often employs strong acids or Lewis acids, while nucleophilic substitution may use strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: N-oxide derivatives, sulfoxides, and sulfones.
Reduction Products: Amides, hydrazines, and amines.
Substitution Products: Halogenated derivatives, alkylated derivatives, and arylated derivatives.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as cdk2 and PI3K , which play crucial roles in cell cycle regulation and signal transduction pathways, respectively.
Mode of Action
This can lead to changes in the phosphorylation status of downstream proteins, altering cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine are likely to be those regulated by its targets. For instance, if it targets CDK2, it could affect the cell cycle, particularly the transition from G1 to S phase . If it targets PI3K, it could impact the PI3K/AKT/mTOR pathway, influencing cell survival, growth, and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and the pathways they regulate. For example, if it inhibits CDK2, it could halt cell cycle progression, potentially exerting anti-proliferative effects . If it inhibits PI3K, it could suppress the PI3K/AKT/mTOR pathway, potentially inducing apoptosis and inhibiting cell growth .
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine: A closely related compound with a different ring fusion pattern.
Pyrazolo[3,4-c]pyridine derivatives: Other derivatives within the same class, differing in substitution patterns and functional groups.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Uniqueness:
Structural Diversity: The presence of the methyl group and the amine functionality provides unique chemical properties and reactivity compared to other pyrazolo[3,4-c]pyridine derivatives.
Biological Activity: Its distinct biological activities, such as kinase inhibition, set it apart from structurally similar compounds.
Properties
IUPAC Name |
1-methylpyrazolo[3,4-c]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBAMKIHUHYOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)C(=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.